sec-Butyl acrylate
Overview
Description
sec-Butyl acrylate is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is the ester of acrylic acid and sec-butanol. This compound is used in various industrial applications, particularly in the production of polymers and copolymers. It is known for its ability to undergo polymerization, making it valuable in the manufacture of adhesives, coatings, and sealants .
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butyl acrylate can be synthesized through the esterification of acrylic acid with sec-butanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
CH2=CHCOOH+CH3CH2CH(OH)CH3→CH2=CHCOOCH2CH(CH3)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where acrylic acid and sec-butanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials. Inhibitors such as hydroquinone or phenothiazine are often added to prevent unwanted polymerization during storage and handling .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(this compound) or copolymers with other monomers.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to acrylic acid and sec-butanol.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents like hydrogen chloride or bromine, often in the presence of solvents like dichloromethane.
Major Products:
Polymerization: Poly(this compound) or copolymers.
Hydrolysis: Acrylic acid and sec-butanol.
Addition Reactions: sec-Butyl halides or other addition products.
Scientific Research Applications
sec-Butyl acrylate is utilized in various scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with tailored properties for specific applications.
Biology: Investigated for its potential use in biomedical materials, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its role in the development of medical adhesives and coatings for medical devices.
Mechanism of Action
The primary mechanism by which sec-Butyl acrylate exerts its effects is through polymerization. The double bond in the acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. This process involves the initiation, propagation, and termination steps, where free radicals generated by initiators react with the monomer to form a growing polymer chain. The resulting polymers have various applications depending on their molecular weight and composition .
Comparison with Similar Compounds
n-Butyl acrylate: Similar in structure but with a straight-chain butyl group instead of a sec-butyl group.
Isobutyl acrylate: Contains an isobutyl group, differing in the branching of the carbon chain.
Ethyl acrylate: Has an ethyl group instead of a butyl group, resulting in different physical and chemical properties.
Comparison:
Polymerization Behavior: sec-Butyl acrylate tends to form polymers with different mechanical properties compared to its isomers due to the branching in its structure.
Odor and Volatility: this compound has a distinct odor and volatility profile compared to n-butyl acrylate and isobutyl acrylate, which can influence its use in specific applications.
Properties
IUPAC Name |
butan-2-yl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)9-7(8)5-2/h5-6H,2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOOHTVUSNIPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30347-35-4 | |
Record name | 2-Propenoic acid, 1-methylpropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30347-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60863072 | |
Record name | 2-Propenoic acid, 1-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2998-08-5 | |
Record name | sec-Butyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2998-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sec-Butyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sec-Butyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 1-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 1-methylpropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60863072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-butyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEC-BUTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI536OZ6IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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